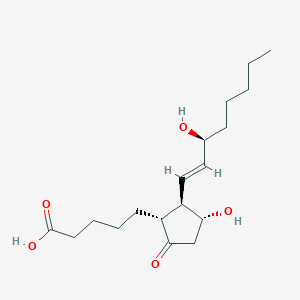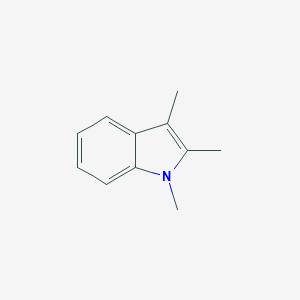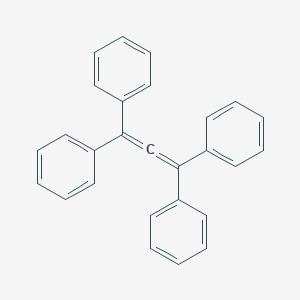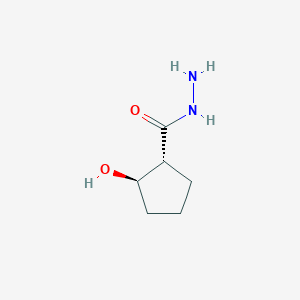
2-Bromo-7-methoxytropone
Vue d'ensemble
Description
2-Bromo-7-methoxytropone is a chemical compound belonging to the class of tropones. Tropones are a group of aromatic compounds characterized by a seven-membered ring containing a ketone group. This compound is a synthetic derivative of the natural product tropone, which is found in various plants. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-7-methoxytropone typically involves the bromination of 2-methoxytropone. One common method includes the use of N-bromosuccinimide as the brominating agent. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-7-methoxytropone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form tropoquinone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as o-aminophenol can be used in the presence of a base to substitute the bromine atom.
Oxidation: Anodic oxidation can be employed to convert this compound to tropoquinone bisacetal derivatives.
Coupling: Boronic acids and palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: 2-Bromo-7-(o-hydroxyanilino)tropone and related derivatives.
Oxidation Products: Tropoquinone bisacetal derivatives.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-Bromo-7-methoxytropone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-methoxytropone involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy group .
Comparaison Avec Des Composés Similaires
- 2,7-Dimethoxytropone
- 2,3-Dimethoxytropone
- 2-Methoxytropone
Comparison: 2-Bromo-7-methoxytropone is unique due to the presence of both a bromine atom and a methoxy group on the tropone ring. This combination imparts distinct reactivity and properties compared to other tropones. For instance, the bromine atom makes it more reactive in substitution reactions, while the methoxy group enhances its stability and solubility .
Propriétés
IUPAC Name |
2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQJNFNDBNPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341212 | |
| Record name | 2-Bromo-7-methoxytropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-86-5 | |
| Record name | 2-Bromo-7-methoxytropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Bromo-7-methoxytropone exhibits intriguing reactivity due to the presence of both the electron-withdrawing bromine and the electron-donating methoxy group on the tropone ring. This makes it susceptible to both electrophilic and nucleophilic attacks. For instance, while it reacts with active methylene compounds like malononitrile to form heptafulvenes [], it undergoes rearrangement reactions with compounds like cyanoacetamide and diethyl malonate to yield coumarin derivatives []. Interestingly, it does not react with ethyl carbamoylacetate, 2-cyanoacetophenone, and cyanoacetone, which readily react with 2-chlorotropone, highlighting the influence of the substituents on its reactivity [].
ANone: While the provided abstracts do not explicitly mention the molecular formula and weight, these can be deduced from its name and structure. This compound has the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol. The structure consists of a seven-membered carbocyclic ring with alternating single and double bonds (a tropone ring) with a bromine atom at the 2-position and a methoxy group at the 7-position. Detailed spectroscopic data would require further investigation beyond the provided abstracts.
A: this compound undergoes anodic oxidation to yield p-tropoquinone bisacetal derivatives [, ]. This reaction pathway differs from 2,7- and 2,3-dimethoxytropones, which yield corresponding o-tropoquinone bisacetals upon anodic oxidation [, ]. This difference in product formation highlights the impact of the bromine substituent on the electrochemical oxidation pathway.
A: Yes, this compound serves as a valuable precursor for synthesizing various cycloheptimidazole derivatives []. Reacting it with monoalkylguanidine yields 2-alkylamino-4-bromocycloheptimidazole and a rearranged product, 2-amino-3-alkyl-4(3H)-quinazolinone []. Additionally, it reacts with dialkylguanidine to produce 2-dimethylamino-4-bromocycloheptimidazole [].
A: Yes, converting this compound into its enolate form, 2-bromo-7-methoxycycloheptadienone enolate, significantly alters its reactivity []. This enolate exhibits umpolung reactivity, acting as a nucleophile, and readily reacts with various electrophiles, including tropylium cations, to yield diverse 2,7-disubstituted tropones []. This strategy expands the synthetic utility of this compound.
A: Yes, reacting this compound with o-aminophenol yields primarily 2-bromo-7-(o-hydroxyanilino)tropone along with small amounts of cyclohepta[b][1,4]benzoxazin-6(11H)-one and 15H-[1,4]benzoxazino[3′,2′ : 3,4]cyclohepta[2,1-b][1,4]benzoxazine []. This reaction pathway highlights the potential of this compound for constructing complex heterocyclic ring systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


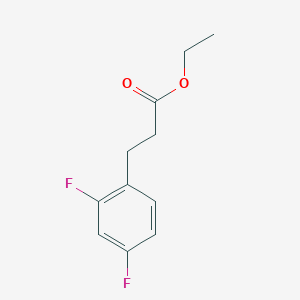

![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
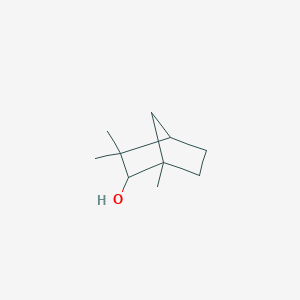
![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
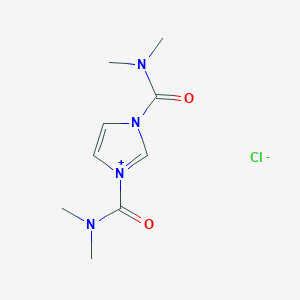
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
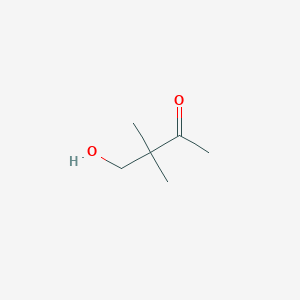
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
